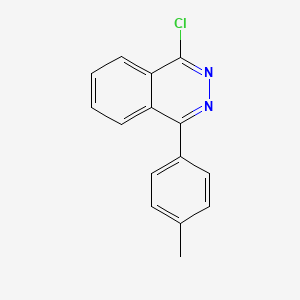

1-Chloro-4-(4-methylphenyl)phthalazine

Description

Overview of Nitrogen-Containing Heterocycles in Pharmaceutical Sciences

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in pharmaceutical sciences, forming the foundational core of a vast number of both natural and synthetic bioactive molecules. nih.gov Their prevalence is so significant that a large percentage of all biologically active compounds are, or contain, a heterocyclic unit. nih.gov

The unique properties of these molecules, such as their ability to engage in various non-covalent interactions like hydrogen bonding, and their diverse electronic and steric characteristics, make them ideal scaffolds for the design of drugs that can selectively interact with biological targets. osf.io Many vitamins, alkaloids, hormones, and antibiotics owe their biological functions to the presence of nitrogen-containing heterocyclic rings. nih.gov Consequently, the synthesis and functionalization of these heterocycles remain a vibrant and critical area of research in modern medicinal chemistry.

The Phthalazine (B143731) Scaffold: Historical Context and Pharmacological Versatility

Phthalazine is a bicyclic aromatic heterocycle, specifically a benzo-orthodiazine, characterized by a benzene (B151609) ring fused to a pyridazine (B1198779) ring. pharmainfo.in This scaffold has garnered considerable attention from medicinal chemists due to its wide spectrum of pharmacological activities. pharmainfo.in The structural versatility of the phthalazine nucleus allows for the introduction of various substituents at different positions, leading to a diverse array of derivatives with distinct biological profiles. pharmainfo.in

Historically, phthalazine derivatives have been investigated and developed for a multitude of therapeutic applications. These include treatments for conditions such as cancer, convulsions, hypertension, and inflammation. pharmainfo.in The established drug hydralazine, for instance, is a well-known antihypertensive agent built upon the phthalazine framework. This history of clinical success underscores the potential of the phthalazine scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple biological targets.

The pharmacological versatility of phthalazines is extensive, with research demonstrating activities such as:

Anticancer derpharmachemica.com

Anticonvulsant nih.gov

Antihypertensive pharmainfo.in

Anti-inflammatory osf.io

Antimicrobial osf.io

Antitubercular pharmainfo.in

Antifungal pharmainfo.in

This broad range of biological effects continues to fuel research into novel phthalazine-based compounds.

Rationale for Research on Substituted Phthalazines, with specific focus on 1-Chloro-4-(4-methylphenyl)phthalazine

The exploration of substituted phthalazines is driven by the principle of structure-activity relationship (SAR) studies. By systematically modifying the core phthalazine structure with different functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. The goal is to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties.

The compound This compound is a specific example of such a synthetic endeavor. The rationale for its design and synthesis can be broken down by considering its constituent parts:

The Phthalazine Core: As established, this scaffold is known to be biologically active and serves as a robust platform for drug design.

The 1-Chloro Substituent: The chlorine atom at the 1-position is a key reactive handle. It serves as a leaving group, allowing for the facile introduction of a wide variety of nucleophiles (containing nitrogen, oxygen, or sulfur atoms). This enables the creation of a library of diverse derivatives for biological screening. 1-chlorophthalazine (B19308) itself is a more efficient substrate for certain enzymes compared to the parent phthalazine, indicating that substitution at this position can significantly alter biological interactions. nih.gov The synthesis of novel phthalazine derivatives often proceeds through a 1-chloro intermediate. derpharmachemica.comnih.gov

The 4-(4-methylphenyl) Substituent: The introduction of an aryl group, in this case, a 4-methylphenyl (or p-tolyl) group, at the 4-position significantly influences the molecule's steric and electronic properties. This substituent can play a crucial role in how the molecule binds to a target protein. The methyl group, in particular, can impact lipophilicity and metabolic stability. The synthesis of related compounds, such as 4-(4-methylphenyl)phthalazin-1-ol, has been documented as a precursor for creating more complex, biologically active molecules. researchgate.net

Therefore, this compound is not typically an end-product itself, but a highly valuable intermediate in the synthesis of new chemical entities. Its design is a strategic step in the multi-stage process of drug discovery, enabling the exploration of a wide chemical space around the phthalazine scaffold with the aim of identifying novel compounds with potential therapeutic applications. Research on such substituted phthalazines is fundamental to advancing our understanding of their SAR and unlocking their full therapeutic potential. nih.gov

Data Tables

Table 1: Chemical Data for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 76972-35-5 | PubChem nih.gov |

| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem nih.gov |

| Molecular Weight | 254.72 g/mol | PubChem nih.gov |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methylphenyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCJEDEQMLKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423343 | |

| Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76972-35-5 | |

| Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(4-methylphenyl)phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 4 Methylphenyl Phthalazine and Its Derivatives

Strategies for Phthalazinone Precursor Synthesis

The formation of the 4-(4-methylphenyl)phthalazin-1(2H)-one scaffold is critical and can be achieved through several strategic routes. The most prevalent and efficient methods start from either phthalic anhydride (B1165640) derivatives or, more directly, from 2-aroylbenzoic acids.

The reaction between phthalic anhydride and hydrazine (B178648) derivatives is a fundamental method for constructing pyridazine-based heterocyclic systems. stanford.edu In a general sense, this approach involves the condensation of a hydrazine with phthalic anhydride, which can lead to different products depending on the reaction conditions and the specific hydrazine used. stanford.edursc.org For instance, the reaction of phthalic anhydride with phenylhydrazine (B124118) can yield 2-phenyl-2,3-dihydrophthalazine-1,4-dione. stanford.edursc.org This reaction can be significantly accelerated and show high selectivity when conducted in electrosprayed microdroplets, yielding the target dione (B5365651) on a submillisecond timescale without an external catalyst. stanford.edu

The synthesis may also proceed through an N-anilinodicarboximide intermediate, such as N-anilinophthalimide, which is formed by reacting phenylhydrazine with phthalic anhydride under anhydrous conditions. google.com However, for the specific synthesis of 4-substituted phthalazin-1(2H)-ones like the 4-(4-methylphenyl) derivative, the more direct and commonly reported pathway involves the use of a pre-formed 2-aroylbenzoic acid.

A robust and widely cited method for preparing 4-(4-methylphenyl)phthalazin-1(2H)-one involves a two-step sequence starting with a Friedel-Crafts reaction, followed by cyclocondensation. researchgate.netresearchgate.net The first step is the aroylation of toluene (B28343) with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-(4-methylbenzoyl)benzoic acid. researchgate.net This intermediate is then cyclized by reacting it with hydrazine hydrate (B1144303), typically by refluxing in a solvent like ethanol (B145695), to yield the desired phthalazinone precursor, which exists in tautomeric equilibrium with 4-(4-methylphenyl)phthalazin-1-ol. researchgate.netresearchgate.netresearchgate.net

A simple one-pot, two-step process has also been developed for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones, which can help control impurities like residual hydrazine. researchgate.net This involves activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), before the addition of aqueous hydrazine. researchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phthalic Anhydride, Toluene | Friedel-Crafts Acylation (e.g., AlCl₃) | 2-(4-methylbenzoyl)benzoic acid |

| 2 | 2-(4-methylbenzoyl)benzoic acid | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, Reflux | 4-(4-methylphenyl)phthalazin-1(2H)-one |

Generally, phthalazine (B143731) ring systems can be synthesized through the condensation of hydrazine hydrate with 1,2-dicarbonyl compounds. nih.gov For example, the reaction of a β-diketone with hydrazine can lead to the formation of a phthalazine derivative. nih.gov However, this route is less commonly employed for the synthesis of 4-aryl-substituted phthalazinones like 1-Chloro-4-(4-methylphenyl)phthalazine compared to the 2-aroylbenzoic acid method, which allows for more direct and controlled incorporation of the desired aryl substituent at the 4-position. nih.gov The literature for this class of compounds consistently favors the pathway beginning with 2-aroylbenzoic acids.

Chlorination Techniques for Phthalazinone to 1-Chlorophthalazine (B19308) Conversion

The transformation of the stable phthalazinone precursor into the more reactive 1-chlorophthalazine derivative is a key step that enables subsequent functionalization.

The most effective and standard method for converting 4-(4-methylphenyl)phthalazin-1(2H)-one to this compound is through treatment with a chlorinating agent, predominantly phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction proceeds via the lactim tautomer (4-(4-methylphenyl)phthalazin-1-ol) of the phthalazinone. Often, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to facilitate the conversion. researchcommons.orgjst.go.jpnih.gov The mixture is typically heated under reflux for several hours, and upon completion, the excess POCl₃ is removed under reduced pressure. nih.gov The crude product is then isolated by pouring the reaction mixture into ice-water, causing the solid 1-chlorophthalazine to precipitate. researchcommons.org

| Reactant | Reagents/Conditions | Product |

| 4-(4-methylphenyl)phthalazin-1(2H)-one | Phosphorus Oxychloride (POCl₃), often with Phosphorus Pentachloride (PCl₅), Reflux | This compound |

Derivatization via Nucleophilic Substitution at the Chloro Position

The chlorine atom at the C1 position of this compound is highly susceptible to nucleophilic aromatic substitution, making it an excellent synthetic handle for introducing a wide array of functional groups and building complex molecular architectures. nih.govderpharmachemica.com This reactivity is central to the development of new phthalazine-based compounds.

The reaction involves the displacement of the chloride ion by various nucleophiles, including those based on nitrogen, oxygen, and sulfur. For example, treatment with substituted anilines in a suitable solvent yields 1-anilino-4-arylphthalazine derivatives. nih.gov Reaction with hydrazine hydrate leads to the corresponding 1-hydrazinylphthalazine, a valuable intermediate for constructing fused heterocyclic systems like triazolophthalazines. jst.go.jpresearchgate.net Alkoxides, such as sodium ethoxide, can be used to introduce alkoxy groups. researchcommons.org Furthermore, reactions with thiols produce thioether linkages. nih.gov These substitution reactions significantly expand the chemical diversity of the phthalazine scaffold. derpharmachemica.com

| Nucleophile | Reagent Type | Product Class |

| Substituted Anilines | Nitrogen Nucleophile | 1-Anilino-4-(4-methylphenyl)phthalazines nih.gov |

| Hydrazine Hydrate | Nitrogen Nucleophile | 1-Hydrazinyl-4-(4-methylphenyl)phthalazine jst.go.jp |

| Sodium Azide | Nitrogen Nucleophile | Tetrazolo[5,1-a]phthalazine derivatives derpharmachemica.com |

| Ethanolamine | Nitrogen Nucleophile | 1-(2-Hydroxyethylamino)phthalazine derivatives derpharmachemica.com |

| Sodium Ethoxide | Oxygen Nucleophile | 1-Ethoxy-4-(4-methylphenyl)phthalazine researchcommons.org |

| Thiophenols | Sulfur Nucleophile | 1-(Arylsulfanyl)phthalazine derivatives nih.gov |

Reactions with Nitrogen Nucleophiles (e.g., amines, hydrazines, amino acids)

The chlorine atom at the C1 position of the phthalazine ring is highly susceptible to nucleophilic substitution, making it a valuable precursor for a wide range of derivatives. Reactions with nitrogen-based nucleophiles are particularly common, leading to the formation of new C-N bonds and access to diverse molecular frameworks.

Amines: The reaction of 1-chlorophthalazine derivatives with primary and secondary amines, such as piperidine (B6355638), pyrrolidine, cyclohexylamine, and benzylamine, proceeds readily to yield the corresponding 1-amino-substituted phthalazines. longdom.orgresearchgate.net For instance, 1-chloro-4-(4'-chloro-3'-methyl phenyl)phthalazine has been shown to react with these amines to afford the respective amino derivatives. researchgate.net Similarly, the analogue 1-chloro-4-(2´-thienyl)-phthalazine reacts with piperidine and various arylamines in refluxing acetone (B3395972) to produce 1-(alkyl)arylamino-4-(2´-thienyl)-phthalazines in moderate to good yields. sciforum.net The synthesis of 1-anilino-4-arylsulfanylmethylphthalazines is achieved by treating 1-chloro-4-substituted-phthalazines with substituted anilines. nih.gov

Hydrazines: Hydrazine hydrate is a key reagent that transforms 1-chlorophthalazines into their hydrazinyl counterparts. The reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with hydrazine hydrate in ethanol yields 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine. derpharmachemica.com This hydrazinyl intermediate is highly valuable as it can undergo further cyclization reactions. For example, refluxing 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine with hydrazine hydrate provides the corresponding hydrazinyl derivative, which can be cyclized to form annelated heterocyclic systems like triazolophthalazines. researchgate.netresearchgate.net

Amino Acids: 1-chlorophthalazine analogues also react with amino acids. For example, 3-Chloro-1-methyl-1H-indazole, a related chloro-heterocycle, has been reacted with β-alanine and glycine, demonstrating the utility of this reaction class in incorporating amino acid moieties. researchgate.net

The following table summarizes typical reactions with nitrogen nucleophiles:

| 1-Chlorophthalazine Analogue | Nitrogen Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-Chloro-4-(4'-chloro-3'-methylphenyl)phthalazine | Piperidine, Pyrrolidine, Cyclohexylamine, Benzylamine | 1-Alkylamino-4-arylphthalazines | researchgate.net |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Hydrazine Hydrate | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | derpharmachemica.com |

| 1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine | Hydrazine Hydrate | 1-Hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine | researchgate.netresearchgate.net |

| 1-Chloro-4-substituted-phthalazines | Substituted Anilines | 1-Anilino-4-substituted-phthalazines | nih.gov |

| 1-Chloro-4-(2´-thienyl)-phthalazine | Piperidine, Arylamines | 1-(Alkyl)arylamino-4-(2´-thienyl)-phthalazines | sciforum.net |

Reactions with Carbon, Oxygen, and Sulfur Nucleophiles

Beyond nitrogen nucleophiles, this compound and its analogues engage in reactions with a variety of other nucleophilic species, further expanding their synthetic utility.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents, serve as effective carbon nucleophiles. The reaction of 4-(4′-chloro-3′-methyl phenyl)-1-chlorophthalazine with p-tolylmagnesium bromide is a documented example of forming a new carbon-carbon bond at the C1 position. researchgate.net Additionally, compounds with acidic methylene (B1212753) groups can act as carbon nucleophiles to displace the chloride under basic conditions.

Oxygen Nucleophiles: Oxygen nucleophiles, typically in the form of alkoxides, can replace the chloro group. For instance, treating 1-chloro-4-(4-phenoxyphenyl)phthalazine with sodium methoxide (B1231860) results in the formation of 1-methoxy-4-(4-phenoxyphenyl)phthalazine. derpharmachemica.com In biochemical contexts, 1-chlorophthalazine can be oxidized by enzymes like aldehyde oxidase to its corresponding phthalazinone, where a carbonyl oxygen replaces the chlorine. nih.gov

Sulfur Nucleophiles: Sulfur nucleophiles exhibit high reactivity towards chloroazines. nih.gov The reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with thiourea (B124793) in the presence of sodium ethoxide yields 4-(4-phenoxyphenyl)phthalazin-1-thiol. derpharmachemica.com The greater nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. msu.edu This reactivity extends to selenium analogues, where chlorophthalazines can be reacted with reagents like NaBH4/Se to produce phthalazine-1(2H)-selenones. nih.gov

A summary of these reactions is presented in the table below:

| 1-Chlorophthalazine Analogue | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-Chloro-4-(4'-chloro-3'-methylphenyl)phthalazine | p-Tolylmagnesium Bromide (Carbon) | 1,4-Diarylphthalazine | researchgate.net |

| 1-Chlorophthalazine | Active Methylene Compounds (Carbon) | 1-Alkyl-phthalazine | |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium Methoxide (Oxygen) | 1-Methoxy-4-arylphthalazine | derpharmachemica.com |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Thiourea (Sulfur) | 4-Arylphthalazine-1-thiol | derpharmachemica.com |

| 1-Chloro-4-(pyren-1-ylmethyl)phthalazine | NaBH4/Se (Selenium) | Phthalazine-1(2H)-selenone | nih.gov |

Advanced Synthetic Protocols and Catalysis in Phthalazine Synthesis

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental impact of synthesizing phthalazine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tsijournals.comhakon-art.com In the context of phthalazine synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating methods. researchgate.net For example, the synthesis of N2-substituted Dihydrophthalazine-1,4-dione derivatives from phthalic anhydride and acid hydrazides has been efficiently carried out using microwave irradiation. ajrconline.org A study on 1-chloro-4-(4-isopropyl-phenyl)-phthalazine demonstrated that its subsequent reactions with various nucleophiles were significantly faster under microwave conditions. researchgate.net This green chemistry approach offers a clean, rapid, and energy-efficient pathway to novel phthalazine derivatives. researchgate.netnih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of C-C and C-N bonds under mild conditions. researchgate.netrsc.org In phthalazine chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are employed to introduce aryl, heteroaryl, or amino groups by substituting the chlorine atom. longdom.orgmdpi.com Commercially available 1,4-dichlorophthalazine (B42487) can be first reacted with an amine, and the remaining chloride can then be coupled with a boronic acid or its ester under palladium-catalyzed Suzuki reaction conditions, often enhanced by microwave irradiation, to yield the desired 1,4-disubstituted phthalazine. longdom.org These methods provide a versatile and powerful strategy for creating complex phthalazine-based molecules that might be inaccessible through traditional nucleophilic substitution. nih.govacs.org

Synthesis of Related 1-Chlorophthalazine Analogues for Comparative Studies

The synthesis of various 1-chlorophthalazine analogues is crucial for structure-activity relationship (SAR) studies and for comparing their chemical and biological properties. mdpi.com The general and most common synthetic route involves a two-step process.

Phthalazinone Formation: The synthesis typically begins with a substituted 2-acylbenzoic acid or a phthalic anhydride derivative. nih.govresearchgate.net This starting material is then cyclized by reacting it with hydrazine hydrate, usually in a solvent like ethanol under reflux, to form the corresponding 4-substituted-phthalazin-1(2H)-one. derpharmachemica.comresearchgate.netresearchgate.net

Chlorination: The resulting phthalazinone is then chlorinated to produce the target 1-chlorophthalazine. This is commonly achieved by heating the phthalazinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.govderpharmachemica.comnih.gov Other chlorinating agents like Vilsmeier reagent (POCl₃/DMF) can also be employed. nih.gov

This reliable sequence allows for the creation of a library of 1-chlorophthalazine analogues with diverse substituents at the C4 position, which are essential for research and development. researchgate.netderpharmachemica.comresearchgate.net

The table below illustrates the synthesis of various precursors to 1-chlorophthalazine analogues.

| Starting Material | Reagent | Intermediate Product (Phthalazinone) | Reference |

|---|---|---|---|

| 2-Acyl(p-tolyl)benzoic acid | Hydrazine Hydrate | 4-(4-methylphenyl)phthalazin-1(2H)-one | researchgate.net |

| 2-Acyl(4-phenoxyphenyl)benzoic acid | Hydrazine Hydrate | 4-(4-phenoxyphenyl)phthalazin-1(2H)-one | derpharmachemica.com |

| 2-Acyl(2,4,6-trimethylphenyl)benzoic acid | Hydrazine Hydrate | 4-(2,4,6-trimethylphenyl)phthalazin-1(2H)-one | researchgate.net |

| Methyl 2-(2-(phenylthio)acetyl)benzoate | Hydrazine Hydrate | 4-(Phenylthiomethyl)phthalazin-1(2H)-one | nih.gov |

| Phthalic Anhydride / 4-Picoline | Multi-step process including Hydrazine Hydrate | 4-(4-Pyridinylmethyl)phthalazin-1(2H)-one | chemicalbook.com |

Chemical Reactivity and Transformation Pathways of 1 Chloro 4 4 Methylphenyl Phthalazine

General Reactivity of the Chloro Substituent

The chloro group in 1-chloro-4-(4-methylphenyl)phthalazine imparts significant electrophilic character to the C1 position of the phthalazine (B143731) ring. This makes it susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone for the derivatization of the phthalazine scaffold.

The general mechanism for this transformation is a nucleophilic aromatic substitution (SNAr). In this process, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the phthalazine ring is temporarily disrupted in this intermediate. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The reactivity of the chloro substituent can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and elevated temperatures generally facilitate the substitution reaction. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at the 1-position. For instance, reactions with various amines lead to the formation of 1-amino-4-(4-methylphenyl)phthalazine derivatives, which are valuable precursors for further synthetic elaborations.

Cyclization Reactions to Form Fused Heterocyclic Systems

A particularly significant aspect of the reactivity of this compound is its utility as a precursor for the synthesis of fused heterocyclic systems. These reactions typically involve a bifunctional nucleophile that initially displaces the chloro group and then undergoes an intramolecular cyclization to form a new ring fused to the phthalazine core.

Formation of Triazolo[3,4-a]phthalazines

The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to the synthesis of 6-(4-methylphenyl)- nih.govresearchgate.netcdnsciencepub.comtriazolo[3,4-a]phthalazines. rsc.orgnih.gov In a typical reaction, this compound is treated with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol (B145695) or butanol. The reaction proceeds through an initial nucleophilic substitution of the chloro group by the hydrazine to form a 1-hydrazinyl-4-(4-methylphenyl)phthalazine intermediate. This intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazinyl moiety attacking the C8a carbon of the phthalazine ring, followed by dehydration to yield the fused triazole ring system. rsc.orgnih.gov

The reaction conditions for the synthesis of triazolophthalazines can vary depending on the specific hydrazine derivative used. The following table summarizes representative examples of these transformations.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 6-(4-methylphenyl)- nih.govresearchgate.netcdnsciencepub.comtriazolo[3,4-a]phthalazine | Not specified | rsc.orgnih.gov |

| 1-Chloro-4-phenylphthalazine (B158345) | Thiosemicarbazide | Ethanol | Reflux | 6-Phenyl- nih.govresearchgate.netcdnsciencepub.comtriazolo[3,4-a]phthalazine-3(2H)-thione | 87 | researchgate.net |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Benzoylhydrazine | n-Butanol | Reflux, 24h | 3-Phenyl-6-(4-phenoxyphenyl)- nih.govresearchgate.netcdnsciencepub.comtriazolo[3,4-a]phthalazine | Not specified | researchgate.net |

Formation of Imidazophthalazines

Imidazo[2,1-a]phthalazine derivatives can be synthesized from this compound by reacting it with compounds containing both an amino group and an active methylene (B1212753) or a carbonyl group. A common method involves the reaction with α-amino ketones or β-amino alcohols. For example, reaction with a 2-aminoethanol derivative initially forms a 1-(2-hydroxyethylamino)-4-(4-methylphenyl)phthalazine intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or by heating, leads to the formation of the fused imidazole (B134444) ring. researchgate.netresearchgate.net

The synthesis of these fused systems is a valuable strategy for creating complex polycyclic aromatic compounds. The table below provides examples of imidazophthalazine synthesis from related 1-chlorophthalazine (B19308) precursors.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | o-Phenylenediamine | Fusion | Heat | 5-(4-Phenoxyphenyl)benzo cdnsciencepub.comrsc.orgimidazo[2,1-a]phthalazine | Not specified | researchgate.net |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Ethanolamine | Not specified | Not specified | 2-((4-(4-Phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | Not specified | researchgate.net |

| 1-Chloro-4-(propargylamino)phthalazine | Aryl halides | Water | Pd-Cu catalysis, K₂CO₃ | 3-Aryl-substituted-6-chloroimidazo[2,1-a]phthalazines | Moderate to good | researchgate.net |

Formation of Pyrimidinophthalazines

The construction of the pyrimido[2,1-a]phthalazine ring system from this compound can be achieved by reaction with reagents containing a three-carbon backbone with two nucleophilic centers, such as β-amino amides or β-amino esters. The reaction sequence typically begins with the nucleophilic displacement of the chloro group by the amino group of the reagent. This is followed by an intramolecular cyclization involving the amide or ester functionality to form the fused pyrimidine (B1678525) ring.

While specific examples for the synthesis of pyrimidinophthalazines starting directly from this compound are not extensively detailed in the reviewed literature, analogous transformations have been reported for other phthalazine derivatives. For instance, the reaction of a phthalazine derivative with a bicyclic aminocarbohydrazide followed by a retro-Diels-Alder reaction has been shown to yield a pyrimido[2,1-a]phthalazine. rsc.org

Photochemical and Thermochemical Transformations

The photochemical and thermochemical reactivity of this compound is a less explored area of its chemistry. Direct studies on the photolysis or thermolysis of this specific compound are not widely reported. However, the behavior of related chloro-substituted N-heterocycles and phthalazine derivatives under photochemical and thermal conditions can provide insights into potential transformation pathways.

Photochemical Transformations:

While no direct photochemical reactions of this compound have been documented, related phthalazine derivatives have been synthesized using photoredox catalysis. For example, a visible-light-induced cascade reaction involving a radical hydroamination followed by a Smiles rearrangement has been used to construct phthalazine derivatives, though not starting from a chlorophthalazine. nih.govresearchgate.net

The photolysis of other chloro-N-heterocycles, such as 3-chloro-3-aryldiazirines, is known to generate carbenes, which can then undergo various reactions. cdnsciencepub.com By analogy, it is conceivable that photolysis of this compound could lead to the homolytic cleavage of the C-Cl bond, generating a phthalazinyl radical. This reactive intermediate could then participate in a variety of radical-mediated processes, such as hydrogen abstraction from the solvent or addition to unsaturated systems. However, such pathways remain speculative without experimental evidence.

Thermochemical Transformations:

Information regarding the specific thermochemical transformations of this compound is scarce. In general, heterocyclic compounds can undergo various reactions upon heating, including rearrangements, fragmentations, and cyclizations. For some phthalazine systems, thermal retro-Diels-Alder reactions have been observed, leading to the extrusion of a small molecule and the formation of a new heterocyclic framework. rsc.org The thermal stability of this compound and its potential for thermally induced rearrangements or decompositions would be an area for future investigation.

Spectroscopic and Structural Elucidation Techniques for 1 Chloro 4 4 Methylphenyl Phthalazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-chloro-4-(4-methylphenyl)phthalazine, both ¹H and ¹³C NMR are essential for structural confirmation. upi.edu

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons of the phthalazine (B143731) and the 4-methylphenyl (tolyl) moieties, as well as for the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) will show a complex pattern of signals. nih.govnih.gov The protons on the phthalazine ring are expected to appear as multiplets, influenced by their position relative to the nitrogen atoms and the chloro-substituent. acs.org The protons of the tolyl group will typically appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methyl group protons is expected in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. upi.edu For this compound, distinct signals are anticipated for the carbons of the phthalazine core, the tolyl group, and the methyl group. The carbons of the aromatic rings will resonate in the downfield region (typically δ 120-150 ppm). The carbon atom bearing the chlorine atom (C-Cl) is expected to be significantly deshielded. The quaternary carbons, those without attached protons, will generally show weaker signals. The methyl carbon will appear as a sharp signal in the upfield region of the spectrum (around δ 20-25 ppm). Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

| Tolyl Ring Protons | ~7.3-7.6 (d, d) | ~129-140 |

| Phthalazine Ring Protons | ~7.8-8.5 (m) | ~125-155 |

| C-Cl | - | >150 |

| C-N | - | >150 |

Note: The predicted values are based on data from analogous phthalazine derivatives. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the IR spectrum of this compound, characteristic absorption bands are expected that confirm its key structural features.

The spectrum would likely exhibit:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the phthalazine ring is expected to show a medium to strong absorption band around 1620-1550 cm⁻¹. ias.ac.in

Aromatic C=C stretching: These absorptions appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the presence of the chloro-substituent.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| C=N Stretch | 1620-1550 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

Note: These are typical ranges and the exact positions can vary. chemicalbook.com

Mass Spectrometry (MS, HRMS, ESIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.orgmiamioh.edu

For this compound (C₁₅H₁₁ClN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. mdpi.com Common fragmentation pathways in electron impact mass spectrometry (EIMS) might include the loss of a chlorine radical (Cl•), the tolyl group, or a molecule of N₂. researchgate.netcore.ac.uk

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comment |

| [M]⁺ | 254.06 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 256.06 | Molecular ion containing ³⁷Cl (approx. 32% of [M]⁺) |

| [M-Cl]⁺ | 219.09 | Loss of a chlorine radical |

| [M-C₇H₇]⁺ | 163.03 | Loss of the tolyl group |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. researchgate.net For this compound, with a molecular formula of C₁₅H₁₁ClN₂, a close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula. nih.gov

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 70.73 |

| Hydrogen | H | 4.35 |

| Nitrogen | N | 11.00 |

Note: The remaining percentage corresponds to chlorine.

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this technique elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the physical properties of the compound. ias.ac.in A prerequisite for this analysis is the growth of a high-quality single crystal of the compound. nih.gov The structural data obtained is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Pharmacological Profile and Biological Activity Investigations of 1 Chloro 4 4 Methylphenyl Phthalazine and Its Analogues

Anti-Cancer and Anti-Proliferative Activities

The quest for novel and effective anti-cancer agents has led to the extensive investigation of phthalazine (B143731) derivatives, including 1-Chloro-4-(4-methylphenyl)phthalazine and its analogues. These compounds have demonstrated significant potential in combating various cancer types through diverse mechanisms of action.

In vitro Cytotoxicity Assays (e.g., MTT assay, NCI 60 cell panel screening)

The anti-proliferative activity of newly synthesized phthalazine derivatives is commonly evaluated using in vitro cytotoxicity assays. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. nih.govnih.govspringernature.com This assay has been instrumental in determining the half-maximal inhibitory concentration (IC50) values of phthalazine compounds against various cancer cell lines, providing a quantitative measure of their cytotoxic effects. semanticscholar.orgnih.govjksus.org

In addition to the MTT assay, the National Cancer Institute (NCI) 60 cell line screen is a comprehensive panel used to evaluate the cytotoxic profile of compounds against 60 different human cancer cell lines, representing a broad range of cancer types. researchgate.net This screening has been employed to identify phthalazine derivatives with broad-spectrum anti-proliferative activity. For instance, eight synthesized phthalazine compounds demonstrated excellent broad-spectrum cytotoxic activity in the NCI 5-log dose assays, with GI50 values ranging from 0.15 to 8.41 µM across the full 60 cell panel. researchgate.net

The crystal violet assay is another method used to assess cell viability by staining attached viable cells, thus providing a direct measure of cell survival and death. springernature.com The combination of MTT and crystal violet assays offers a comprehensive approach to predicting the drug sensitivity and efficacy of potential anti-cancer agents. springernature.com

Specific Cancer Cell Line Studies (e.g., HepG2, MCF-7, A549, UO-31)

Phthalazine derivatives have been specifically tested against a variety of cancer cell lines to determine their efficacy and selectivity.

HepG2 (Hepatocellular Carcinoma): Several novel phthalazine derivatives have been synthesized and evaluated for their anti-proliferative activity against the HepG2 cell line. nih.govnih.gov Some compounds exhibited potent cytotoxicity, with IC50 values indicating significant inhibitory effects. nih.govjksus.org For example, compounds 2g and 4a were identified as highly potent against HepG2 cells, with IC50 values of 0.18 and 0.09 μM, respectively. nih.gov Another benzimidazole (B57391) derivative, se-182, also showed high cytotoxic activity against HepG2 cells with an IC50 of 15.58 µg/mL. jksus.org

MCF-7 (Breast Cancer): Phthalazine analogues have demonstrated significant anti-cancer activity against the MCF-7 breast cancer cell line. nih.govnih.gov Compounds 2g and 4a also showed high potency against MCF-7 cells, with IC50 values of 0.15 and 0.12 μM, respectively. nih.gov Furthermore, a series of phthalazinone derivatives, including DLC-1 , exhibited significant anti-proliferative activity against MCF-7 cells, with an IC50 value of 1.01 μM. nih.gov

A549 (Lung Cancer): The cytotoxic effects of phthalazine derivatives have been investigated in the A549 lung cancer cell line. nih.govresearchgate.netnih.govresearchgate.net A series of 1,4-disubstituted phthalazinylpiperazine derivatives were screened for their cytotoxic activities against A549 cells. nih.gov Additionally, other synthesized compounds have been evaluated for their potential cytotoxic activity against this cell line using the MTT assay. researchgate.netnih.govresearchgate.net

HCT-116 (Colon Carcinoma): Phthalazine derivatives have shown promising results against HCT-116 human colon adenocarcinoma cells. nih.govrsc.org Novel series of these compounds demonstrated high anticancer activities, with some exhibiting IC50 values as low as 6.04 ± 0.30 μM. nih.gov More recently, compounds 9c , 12b , and 13c showed potent cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were more potent than the standard drug sorafenib. rsc.org

Other Cell Lines: The anti-proliferative activity of phthalazine derivatives has also been explored in other cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and various cell lines within the NCI 60 panel. researchgate.netnih.govnih.gov For instance, compounds 7a-f exhibited excellent selectivity for MDA-MB-231 cells with IC50 values ranging from 0.013 µM to 0.079 µM. nih.gov

Table 1: In vitro Cytotoxicity of Phthalazine Analogues against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 Value | Reference |

| 2g | HepG2 | MTT | 0.18 µM | nih.gov |

| 4a | HepG2 | MTT | 0.09 µM | nih.gov |

| se-182 | HepG2 | MTT | 15.58 µg/mL | jksus.org |

| 2g | MCF-7 | MTT | 0.15 µM | nih.gov |

| 4a | MCF-7 | MTT | 0.12 µM | nih.gov |

| DLC-1 | MCF-7 | MTT | 1.01 µM | nih.gov |

| 7a | HCT-116 | MTT | 6.04 ± 0.30 µM | nih.gov |

| 9c | HCT-116 | MTT | 1.58 µM | rsc.org |

| 12b | HCT-116 | MTT | 0.32 µM | rsc.org |

| 13c | HCT-116 | MTT | 0.64 µM | rsc.org |

| 7e | MDA-MB-231 | MTT | 0.013 µM | nih.gov |

| Phthalazine Derivatives | NCI 60 Panel | N/A | 0.15 to 8.41 µM | researchgate.net |

Mechanism of Action Studies (e.g., Kinase Inhibition, PARP Inhibition, Aurora Kinase Inhibition)

The anti-cancer effects of phthalazine derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.

Kinase Inhibition: A significant mechanism of action for many phthalazine-based anti-cancer agents is the inhibition of protein kinases, which are key regulators of cell signaling pathways.

VEGFR-2 Inhibition: Several phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govnih.govrsc.orgnih.govrsc.org By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. nih.gov For example, compounds 7a and 7b showed high VEGFR-2 inhibition with IC50 values of 0.11 ± 0.01 and 0.31 ± 0.03 μM, respectively. nih.gov Similarly, compounds 2g and 4a were found to be potent VEGFR-2 inhibitors with IC50 values of 0.148 and 0.196 mM, respectively. rsc.org

EGFR Inhibition: Some phthalazine derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy. nih.govnih.gov

Aurora Kinase Inhibition: Phthalazine derivatives have emerged as inhibitors of Aurora kinases, which are essential for cell division. nih.govresearchgate.netnih.gov For instance, AMG 900, an orally bioavailable and potent pan-aurora kinase inhibitor, is a phthalazine derivative. nih.gov A series of novel 4-substituted phthalazinones were synthesized and evaluated as Aurora B kinase inhibitors, with compound 17b showing a moderate IC50 value of 142 nM. researchgate.netnih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. nih.gov Phthalazinone derivatives have been designed and synthesized as potent PARP inhibitors. nih.govnih.gov These compounds have shown strong inhibitory activity against PARP1 and high anti-proliferative activities against BRCA2-deficient cell lines. nih.gov For example, some phthalazinone derivatives exhibited IC50 values of less than 0.2 nM against the PARP-1 enzyme. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anti-cancer properties, phthalazine derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new antibacterial and antifungal agents. pharmainfo.inekb.egnanobioletters.com

Evaluation against Specific Bacterial Strains

The antibacterial potential of this compound and its analogues has been evaluated against a range of Gram-positive and Gram-negative bacteria. pharmainfo.inekb.egglobalresearchonline.net

Gram-Positive Bacteria: Studies have shown that many synthesized phthalazine derivatives exhibit inhibitory activity against Staphylococcus aureus. nih.gov A series of phthalazine-based 1,2,3-triazole derivatives also showed good antibacterial activity against Micrococcus luteus and Bacillus subtilis. pharmainfo.in

Gram-Negative Bacteria: Phthalazine derivatives have also been tested against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. pharmainfo.inekb.eg Certain 2,3-bis[(1-(aryl)-1H-1,2,3-triazole-4-yl)methyl)-2,3-dihydro phthalazine-1,4-diones derivatives displayed high antibacterial activity against Pseudomonas aeruginosa and E. coli. pharmainfo.in

The synthesis of new phthalazine derivatives by reacting 1-chloro-4-p-tolylphthalizine with various nucleophiles has yielded compounds with good in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net Furthermore, some S-nucleosides and sugar hydrazine (B178648) derivatives of pyrenylmethylphthalazine have shown significant antimicrobial activity. mdpi.com

Table 2: Antibacterial Activity of Phthalazine Derivatives

| Derivative Type | Bacterial Strain(s) | Activity | Reference |

| 1,2,4-triazolo [3,4-a] phthalazine | Staphylococcus aureus | Inhibitory activity | nih.gov |

| Phthalazine-based 1,2,3-triazoles | Micrococcus luteus, Pseudomonas aeruginosa, Bacillus subtilis, E. coli | Good antibacterial activity | pharmainfo.in |

| 1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione derivatives | Escherichia Coli, Staphylococcus Aureus | Potent efficacy | ekb.eg |

| Derivatives of 1-chloro-4-p-tolylphthalizine | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good in vitro activity | globalresearchonline.net |

| S-nucleosides of pyrenylmethylphthalazine | Various bacteria | Significant antimicrobial activity | mdpi.com |

Evaluation against Specific Fungal Strains (e.g., Candida albicans)

Phthalazine and phthalazinone derivatives have shown notable antifungal activity, particularly against opportunistic fungal pathogens like Candida albicans. osf.ionih.govnih.gov

Some phthalazinones have been identified as potent enhancers of the antifungal activity of fluconazole (B54011) against C. albicans, with some analogues exhibiting EC50 values as low as 1 nM. osf.ionih.gov These compounds demonstrated pharmacological synergy with fluconazole and were also effective against several resistant clinical isolates of C. albicans. osf.ionih.gov One study found that a bromophenyl phthalazinone was the most active compound tested, with an EC50 of 1 nM. nih.gov

Furthermore, various polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic yeasts and filamentous fungi. osf.io The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, for instance, exhibited remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. osf.io Other studies have also reported the antifungal activity of phthalazine derivatives against Aspergillus niger. ekb.egresearchgate.net

Table 3: Antifungal Activity of Phthalazine Derivatives

| Derivative Type | Fungal Strain(s) | Activity | Reference |

| Phthalazinones | Candida albicans | Potent enhancers of fluconazole activity (EC50 as low as 1 nM) | osf.ionih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity | osf.io |

| 1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione derivatives | Aspergillus niger | Potent efficacy | ekb.eg |

| S-nucleosides of pyrenylmethylphthalazine | Various fungi | Significant antimicrobial activity | mdpi.com |

Anti-Inflammatory and Analgesic Activities

Phthalazine derivatives have been recognized for their significant anti-inflammatory and analgesic properties. pharmainfo.innih.govresearchgate.net Research into various analogues has demonstrated their potential to mitigate inflammatory processes and alleviate pain, often by interacting with key enzymes in the inflammatory cascade.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. Certain phthalazine derivatives have shown significant anti-inflammatory effects comparable to standard drugs like celecoxib. osf.io Some of these compounds emerged as potent and selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. osf.io In one study, newly synthesized phthalazine derivatives, including pyrazolylphthalazines, demonstrated excellent anti-inflammatory properties. researchgate.net The analgesic effects of phthalazine derivatives are often linked to their anti-inflammatory action, although other mechanisms may also be involved. pharmainfo.innih.gov

Table 1: Anti-Inflammatory Activity of Selected Phthalazine Analogues

| Compound Analogue | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Various Phthalazinones | COX-1/COX-2 Inhibition | Showed significant anti-inflammatory activities; some were potent and selective COX-2 inhibitors. | osf.io |

| Pyrazolylphthalazine Derivatives | In vivo models | Exhibited excellent anti-inflammatory properties. | researchgate.net |

| General Phthalazine Derivatives | Various models | Reported to possess both anti-inflammatory and analgesic activities. | pharmainfo.innih.govresearchgate.net |

Antihypertensive and Vasorelaxant Activities

The potential of phthalazine derivatives as antihypertensive and vasorelaxant agents is well-documented, with some compounds showing promise in the management of hypertension. pharmainfo.innih.gov The mechanism of action often involves the relaxation of blood vessels, leading to a decrease in blood pressure.

A notable example is the derivative DJ-1461, which demonstrated significant antihypertensive activity in experimental models. nih.gov Further research into analogues of this compound has explored their effects on adrenergic receptors. Specifically, a series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, which are structurally similar to the subject compound, were synthesized and tested for their affinity towards α1-adrenoceptors. researchgate.netnih.gov High affinity and selectivity for these receptors can lead to vasodilation and a reduction in blood pressure. nih.gov These findings underscore the potential of the phthalazine scaffold in developing new treatments for cardiovascular diseases. pharmainfo.inresearchgate.net

Table 2: Antihypertensive and Vasorelaxant Effects of Phthalazine Analogues

| Compound Analogue | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461) | Rat models | Demonstrated significant antihypertensive effects. | nih.gov |

| 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives | α1-Adrenoceptors | Showed high affinity and selectivity, suggesting potential antihypertensive action. | researchgate.netnih.gov |

| General Phthalazine Derivatives | Various models | Widely reported to have vasorelaxant and antihypertensive properties. | pharmainfo.inresearchgate.netnih.gov |

Antidiabetic Activities

Several phthalazine derivatives have been investigated for their potential in managing diabetes. nih.govosf.io These compounds have shown the ability to lower blood glucose levels through various mechanisms.

In one study, a phthalazinone analogue, PHT46, exhibited superior in vitro PPARγ trans-activation potential compared to the standard drugs troglitazone (B1681588) and pioglitazone. osf.io In insulin-resistant mice, PHT46 also demonstrated better efficacy in lowering plasma glucose and triglyceride levels than the standard treatments. osf.io This highlights the potential of phthalazine derivatives to act as effective insulin (B600854) sensitizers. The versatility of the phthalazine structure allows for modifications that can enhance its interaction with targets relevant to diabetes, making it a promising scaffold for the development of new antidiabetic agents. nih.govresearchgate.net

Table 3: Antidiabetic Activity of Phthalazine Analogues

| Compound Analogue | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Phthalazinone analogue (PHT46) | PPARγ, Insulin-resistant mice | Showed better PPARγ trans-activation than troglitazone and pioglitazone; effectively lowered plasma glucose and triglycerides. | osf.io |

| General Phthalazine Derivatives | Various models | Identified as a promising scaffold for developing novel drugs with antidiabetic potential. | nih.govresearchgate.net |

Other Noteworthy Biological Activities (e.g., Anticonvulsant, Antithrombotic, Cardiotonic, Antidepressant, Antitrypanosomal)

The therapeutic potential of phthalazine analogues extends beyond the activities previously discussed, encompassing a wide range of other biological effects.

Anticonvulsant Activity: The phthalazine nucleus is a key feature in several compounds investigated for anticonvulsant properties. pharmainfo.insapub.org For instance, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) showed potent anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice, with a higher protective index than the standard drug carbamazepine (B1668303). nih.gov Another study found that N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine was a highly potent anticonvulsant, more effective than carbamazepine in the MES test. researchgate.net

Antithrombotic, Cardiotonic, and Antidepressant Activities: Reviews of phthalazine chemistry consistently report that its derivatives possess antithrombotic, cardiotonic, and antidepressant properties. nih.govresearchgate.netresearchgate.netnih.gov The antidepressant potential is thought to be linked to the ability of some phthalazines to inhibit serotonin (B10506) reuptake. researchgate.net

Antitrypanosomal Activity: Phthalazine derivatives have also been noted for their potential against trypanosomal infections. researchgate.netresearchgate.net While specific studies on this compound are limited in this area, research on structurally related heterocyclic compounds, such as 4-phenyl-6-(pyridin-3-yl)pyrimidines, has shown potent antitrypanosomal activity against Trypanosoma brucei rhodesiense. nih.gov This suggests that the broader class of N-heterocycles to which phthalazines belong are promising scaffolds for developing new treatments for neglected tropical diseases like Human African trypanosomiasis. nih.govescholarship.org

Table 4: Summary of Other Biological Activities of Phthalazine Analogues

| Activity | Compound Analogue / Class | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) | Higher protective index than carbamazepine in MES seizure model. | nih.gov |

| Anticonvulsant | N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine | More potent than carbamazepine in the MES test. | researchgate.net |

| Antithrombotic | Phthalazine Derivatives | Identified as a potential therapeutic activity of the class. | nih.govresearchgate.netresearchgate.net |

| Cardiotonic | Phthalazine Derivatives | Reported as a significant biological property. | pharmainfo.inresearchgate.netnih.gov |

| Antidepressant | Phthalazine Derivatives | Linked to potential inhibition of serotonin reuptake. | researchgate.netresearchgate.net |

| Antitrypanosomal | Phthalazine Derivatives | Noted as a potential activity for this class of compounds. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogenation (Chloro Substituent) on Biological Activity and Reactivity

The chloro substituent at the 1-position of the phthalazine (B143731) ring is a critical determinant of the compound's reactivity and biological activity. This halogen atom serves as a reactive handle, making the compound a versatile precursor for synthesizing a wide array of new derivatives. sci-hub.seresearchgate.net The chlorine can be readily displaced by various nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based groups, allowing for the creation of libraries of compounds with diverse functionalities. researchgate.net This reactivity is fundamental to its role as a building block in the design of molecules targeting various diseases. researchgate.netresearchgate.net

Role of the 4-(4-Methylphenyl) Moiety on Pharmacological Efficacy and Selectivity

The 4-(4-methylphenyl) group, also known as a p-tolyl group, at position 4 plays a crucial role in defining the pharmacological properties of the molecule. This moiety contributes to the hydrophobic interactions with biological targets, which can be essential for binding affinity. Research into new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives has led to the development of compounds with high affinity and selectivity for α1-adrenoceptors. nih.gov

The substitution on the phenyl ring at the 4-position of the phthalazine core is a key area for modification to fine-tune activity. Studies comparing derivatives have shown that the nature of this substituent can dramatically alter the biological outcome. For example, a comparative study of phthalazine-based 1,2,3-triazole derivatives revealed that an electronegative substitution (like chlorine) at the para position of the phenyl ring resulted in a good antifungal profile, whereas a methyl substitution led to a decrease in the same activity. researchgate.net This demonstrates that while the tolyl group may be favorable for certain targets like α1-adrenoceptors, it may be less optimal for others, such as those involved in fungal pathways. The selection of the substituent on this phenyl ring is therefore a critical decision in the design of selective agents. researchgate.netnih.gov

Impact of Phthalazine Ring Substitution Patterns on Biological Potency

The biological potency of phthalazine-based compounds is profoundly influenced by the substitution pattern across the entire heterocyclic ring system. The 1,4-disubstituted phthalazine scaffold is a particularly privileged structure in medicinal chemistry, recognized for its potential as an anticancer agent. nih.govnih.gov The strategic placement of different functional groups at these two positions allows for the optimization of interactions within the binding sites of target proteins. researchgate.netnih.gov

Systematic modifications have established several key SAR principles:

Position 1: As discussed, this position is often substituted with a reactive group like chlorine to allow for further derivatization. The nature of the group that ultimately occupies this position is critical. For example, linking various anilines, phenols, or heterocyclic systems via spacers can generate potent inhibitors of enzymes like VEGFR-2. nih.gov

Position 4: The aryl group at this position, such as the 4-methylphenyl moiety, generally fits into a hydrophobic pocket of the target enzyme. nih.gov The electronic nature and lipophilicity of substituents on this aryl ring play an important role in modulating activity. nih.govresearchgate.net

Other Positions: While positions 1 and 4 are the most commonly modified, substitutions at other points on the phthalazine ring can also influence activity. For instance, in some series, increasing the polarity of the substituent at position 4 was found to decrease PDE4 inhibitory activity. researchgate.net

Correlation between Structural Features and Specific Enzyme Inhibitory Activities

Phthalazine derivatives, including those derived from 1-Chloro-4-(4-methylphenyl)phthalazine, are known to inhibit a range of enzymes implicated in diseases like cancer. The specific structural features of these molecules correlate directly with their inhibitory potency against particular enzymes.

Many recently developed phthalazine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. researchgate.netnih.gov The essential pharmacophoric features for VEGFR-2 inhibition often include a flat heteroaromatic ring (the phthalazine core) to occupy the ATP binding domain, a central hydrophobic linker, a spacer with hydrogen bond donor/acceptor properties, and a terminal hydrophobic moiety that fits into an allosteric pocket. nih.govnih.gov

Similarly, certain 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones have emerged as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), another important cancer target. osf.io Other derivatives have been reported as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. researchgate.netosf.ionih.gov The selectivity and potency against these different kinases are determined by the specific substitution patterns on the phthalazine scaffold. researchgate.net

| Phthalazine Scaffold | Target Enzyme | Key Structural Features for Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Substituted-4-(4-chlorophenyl)phthalazine | VEGFR-2 | 4-substituted anilines or phenols at position 1, hydrophobic distal moieties. | Potent inhibition, with IC50 values in the nanomolar range for some derivatives. | nih.govnih.gov |

| 4-Phenyl/Benzyl-phthalazin-1-ones | PARP-1 | Specific substitutions on the phenyl/benzyl and phthalazinone rings. | Significant cytotoxic activity and PARP-1 inhibition, with one derivative being more potent than the standard drug Olaparib. | osf.io |

| 4-Phenylphthalazin-1-ones | EGFR | Linkage of specific amino acids or other moieties. | Potent cytotoxicity against cancer cell lines mediated by EGFR inhibition. | nih.gov |

| 2,4-Disubstituted Phthalazinones | Aurora Kinases (AurA, AurB) | N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide structure. | Potent pan-Aurora kinase inhibition with IC50 values of 118 nM (AurA) and 80 nM (AurB). | osf.io |

Design Principles for Lead Optimization Based on SAR

The extensive SAR and SPR studies on phthalazine derivatives provide clear principles for lead optimization in drug discovery. patsnap.com The goal is to systematically modify a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic properties. patsnap.com

Based on the available data, the following design principles can be established:

Exploiting the C1-Position: The chloro-substituent at position 1 is an ideal point for diversification. A library of compounds can be synthesized by reacting it with various amines, phenols, thiols, and other nucleophiles to explore different interactions with the target's binding site. The length and flexibility of any spacer introduced at this position should be carefully considered. researchgate.netnih.gov

Fine-Tuning the C4-Aryl Moiety: The 4-(4-methylphenyl) group can be modified to improve target engagement. This includes altering the substituent on the phenyl ring (e.g., replacing methyl with chloro, fluoro, or methoxy (B1213986) groups) to modulate electronic properties and hydrophobicity. researchgate.net This can enhance potency or shift selectivity towards a different biological target.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the phthalazine core itself can be considered a scaffold for designing inhibitors that mimic other known drugs. researchgate.net Similarly, amide or urea (B33335) linkers, which often act as hydrogen bond donors and acceptors, can be incorporated into the structure to improve binding with key amino acid residues like glutamic acid and aspartic acid in kinase domains. nih.gov

Scaffold Hopping and Fusion: The phthalazine core can be fused with other heterocyclic rings, such as triazoles, imidazoles, or pyrimidines, to create novel chemical entities. researchgate.net This can lead to compounds with entirely new pharmacological profiles or enhanced activity on a known target.

By iteratively applying these principles—designing, synthesizing, and testing new analogues—researchers can systematically refine the structure of phthalazine-based leads to develop drug candidates with superior therapeutic potential. patsnap.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions (e.g., VEGFR-2 binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the resulting complex. ajchem-b.com For phthalazine (B143731) derivatives, docking studies are frequently performed to investigate their interaction with the ATP-binding site of the VEGFR-2 kinase domain (PDB ID: 3B8Q, 4ASD). researchgate.netajchem-b.com

Research on structurally similar 1-chloro-4-phenylphthalazine (B158345) analogs reveals a consistent binding pattern within the VEGFR-2 active site. The phthalazine core typically occupies a hydrophobic pocket, engaging in key interactions with specific amino acid residues. researchgate.netnih.gov The 1-Chloro-4-(4-methylphenyl)phthalazine molecule is expected to follow this pattern, with the 4-methylphenyl group fitting into the allosteric hydrophobic pocket. nih.gov

Key interactions observed for analogous phthalazine-based VEGFR-2 inhibitors include:

Hydrogen Bonds: The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, often interacting with the hinge region residue Cys919. nih.gov Other critical hydrogen bonds can form with residues such as Glu885 and Asp1046, which are crucial for anchoring the ligand in the active site. researchgate.netnih.gov

Hydrophobic Interactions: The phenyl and phthalazine rings are involved in extensive hydrophobic interactions with a host of non-polar residues, including Leu840, Val848, Val916, Leu1035, and Cys1045, which stabilize the ligand-protein complex. researchgate.netnih.gov

The binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of the interaction. For potent phthalazine derivatives, these scores often indicate a high affinity, sometimes exceeding that of established inhibitors like Sorafenib. ajchem-b.com The specific binding mode and affinity of this compound would be determined by the precise fit and electronic complementarity within the VEGFR-2 binding pocket.

Table 1: Summary of Predicted Interactions between Phthalazine Scaffolds and VEGFR-2 Active Site

| Interaction Type | Key Amino Acid Residues | Interacting Ligand Moiety |

| Hydrogen Bonding | Cys919, Glu885, Asp1046, Glu883, Asp1044 | Phthalazine Nitrogen Atoms, Linker Groups |

| Hydrophobic Interactions | Leu840, Val848, Phe918, Cys919, Leu1035, Cys1045 | Phthalazine Core, Phenyl/Substituted Phenyl Rings |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov For compounds like this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic descriptors. nih.govias.ac.in These calculations provide a theoretical foundation for understanding the molecule's behavior and properties. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net

A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations for phthalazine derivatives are used to compute the energies of these orbitals and the resulting energy gap. researchgate.netnih.gov This analysis helps to predict the molecule's potential to participate in chemical reactions and charge transfer interactions within a biological target. researchgate.net Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (σ) can also be derived from HOMO and LUMO energies to further quantify reactivity. researchgate.net

Table 2: Typical Frontier Molecular Orbital Parameters Calculated via DFT

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity. |

| ΔE (LUMO-HOMO) | Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP or MEPS) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In a typical MEP map, red and yellow colors represent negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the phthalazine ring due to their high electronegativity, making them potential sites for hydrogen bonding. researchgate.net The map helps in understanding non-covalent interactions, such as those occurring in the active site of a protein, and predicts the molecule's reactive behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations are used to assess the stability and conformational changes of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com

By simulating the movements of atoms in the complex, MD can validate the binding pose predicted by docking. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to determine if the ligand remains stably bound in the active site or if significant conformational changes occur. ajchem-b.com For phthalazine derivatives docked into VEGFR-2, MD simulations confirm the stability of the crucial hydrogen bonds and hydrophobic interactions, providing stronger evidence for the proposed binding mode and the compound's potential as a stable inhibitor. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

A successful drug candidate must possess not only high efficacy but also favorable pharmacokinetic properties. neliti.com In silico ADMET prediction tools are used early in the drug discovery process to evaluate the drug-likeness of a compound. neliti.comnih.gov These computational models predict various properties based on the molecule's structure.

For this compound, ADMET profiling would involve:

Lipinski's Rule of Five: Assessing compliance with these rules (molecular weight < 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to predict oral bioavailability. nih.gov

Absorption: Predicting parameters like human intestinal absorption and Caco-2 cell permeability.

Distribution: Estimating blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes.

Toxicity: Predicting potential risks such as hepatotoxicity, mutagenicity, and carcinogenicity. neliti.com

Studies on similar phthalazine derivatives have shown that they generally exhibit good ADMET profiles, making them promising candidates for further development. nih.govnih.gov

Table 3: Predicted In Silico ADMET Profile for a Representative Phthalazine Compound

| Property | Predicted Value/Outcome | Significance |

| Molecular Weight | ~254.71 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| logP | ~4.1 nih.gov | Complies with Lipinski's Rule (≤5) |

| H-Bond Donors | 0 nih.gov | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 2 nih.gov | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High (Predicted) | Good potential for oral absorption. |

| BBB Penetration | Likely (Predicted) | Potential for CNS effects (positive or negative). |